

A Technical Guide to the Toxicological Profile of Mecoprop

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Disclaimer: This document summarizes available toxicological data for Mecoprop (also known as MCPP). The user requested data for **Mecoprop-d3**, a deuterated isotopic variant. Toxicological studies are typically conducted on the non-labeled parent compound. The toxicological properties of **Mecoprop-d3** are presumed to be quantitatively and qualitatively similar to those of Mecoprop. All data presented herein pertains to Mecoprop or its active isomer, Mecoprop-P.

Executive Summary

Mecoprop is a selective, hormone-type phenoxy herbicide used for the post-emergence control of broadleaf weeds.[1][2] According to the U.S. Environmental Protection Agency (EPA), it is classified as a toxicity class III agent, indicating slight toxicity.[1][3] The herbicidal activity is primarily attributed to the (R)-(+)-enantiomer, known as Mecoprop-P.[3] Toxicological assessments show a low acute toxicity profile via oral and dermal routes.[1][4] The primary target organ for toxicity following repeated exposure in animal studies is the kidney.[1][2][5] While some studies have suggested potential mutagenic effects at very high doses and developmental effects at maternally toxic doses, the overall evidence does not support a strong carcinogenic or reproductive hazard under typical exposure scenarios.[1][2] Mecoprop is rapidly absorbed and excreted, primarily unchanged, in the urine, showing a low potential for bioaccumulation.[1][6]

Quantitative Toxicological Data



The following tables summarize key quantitative toxicological endpoints for Mecoprop and its active isomer, Mecoprop-P.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value (mg/kg bw)	EPA Toxicity Category	Reference(s
LD50	Rat	Oral	625 - 1210	III	[1][7][8]
LD50	Mouse	Oral	650	III	[1]
LD50	Rabbit	Dermal	> 900	III	[7]
LD50	Rat	Dermal	> 4000	IV	[1]
LC50	Rat	Inhalation (4h)	> 12.5 mg/L	III	[1]

Table 2: Sub-chronic and Chronic Toxicity Data



Study Duration	Species	Endpoint	Value (mg/kg/day)	Key Observatio n	Reference(s
90-Day	Rat	NOAEL	3	Kidney effects observed at 9 mg/kg/day.	[2]
90-Day	Rat	NOAEL	12	Increased kidney weight at 37 mg/kg/day.	[9]
21-Day	Rat	NOAEL	8	Reproductive NOAEL.	[10]
1-Year	Rat	NOAEL	1	Basis for TDI; effects on kidney weight.	[5]

Table 3: Developmental and Reproductive Toxicity



Study Type	Species	Endpoint	Value (mg/kg/day)	Key Observatio n	Reference(s
Development al	Rat	LOAEL	125	Increased intra-uterine deaths, delayed ossification.	[1][2]
Development al	Rat	NOAEL	50	No maternal or development al effects observed.	[2]
Development al	Rabbit	NOAEL	50	No development al or maternal toxicity observed.	[4]

Table 4: Regulatory Guideline Values

Guideline	Value (mg/kg/day)	Issuing Body/Reference
Acceptable Daily Intake (ADI)	0.01	European Commission
Acute Reference Dose (ARfD)	Not Established	-
Reference Dose (RfD)	0.001	U.S. EPA
Acceptable Operator Exposure Limit (AOEL)	0.04	European Commission

Experimental Protocols

The toxicological data presented are primarily derived from studies following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and



Development (OECD).

The acute oral LD₅₀ values were historically determined using a protocol similar to the now-rescinded OECD Test Guideline 401.[11]

- Principle: The test substance is administered in graduated doses to several groups of experimental animals (commonly rats), with one dose per group. Observations for effects and mortality are made over a set period.[11]
- Test Animals: Healthy, young adult laboratory rodents (e.g., Wistar rats) are used. Animals
 are of a single sex per dose group, or both sexes are used.[11]
- Procedure:
 - Animals are fasted overnight prior to dosing.[11]
 - The test substance is administered as a single dose by gavage. The volume is typically limited to 1 mL/100g body weight.[11]
 - Animals are observed for mortality, signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and changes in body weight for at least 14 days.[11]
 - All animals that die during the test and all surviving animals at the conclusion of the test are subjected to a gross necropsy.[11]
- Data Analysis: The LD₅₀ is calculated using a statistical method (e.g., Probit analysis) to determine the dose expected to cause death in 50% of the test animals.[11]

Note: Modern acute toxicity testing follows alternative guidelines (OECD 420, 423, 425) that refine the methodology and reduce the number of animals required.[12][13]

The 90-day toxicity studies are conducted to provide information on the potential health hazards arising from repeated exposure.

- Principle: The test substance is administered daily in graduated doses to several groups of experimental animals for a period of 90 days.
- Test Animals: Typically rats are used, with an equal number of males and females per group.

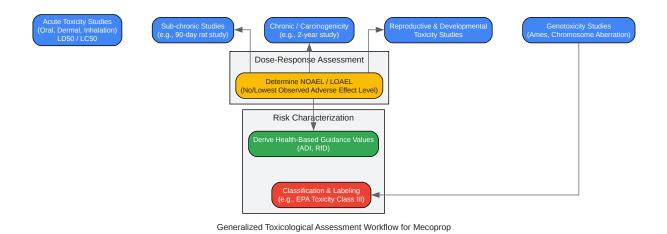


• Procedure:

- The substance is administered orally, often mixed in the diet or given by gavage, 7 days a week for 90 days.
- At least three dose levels and a concurrent control group are used.
- Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly.
- Hematology, clinical chemistry, and urinalysis are performed at termination.
- At the end of the study, all animals are necropsied, and organ weights are recorded.
 Histopathological examination is performed on the control and high-dose groups, with further examination of lower-dose groups for any target organs identified.
- Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) is determined, representing the highest dose at which no substance-related adverse findings are observed.

Visualizations

The following diagram illustrates a generalized workflow for the toxicological assessment of a chemical like Mecoprop, leading to the derivation of regulatory safety values.

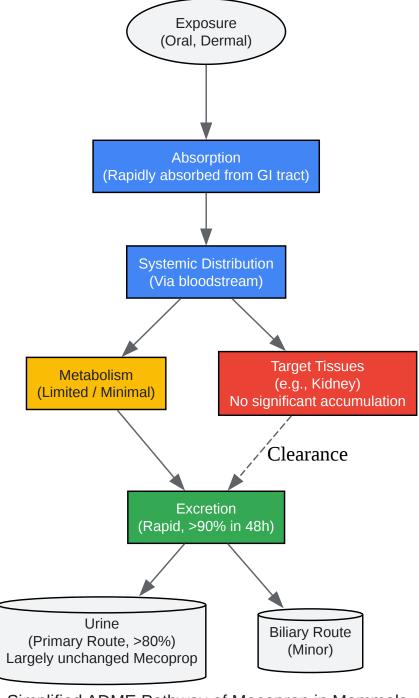


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Generalized workflow for chemical toxicity assessment.

This diagram outlines the Absorption, Distribution, Metabolism, and Excretion (ADME) pathway for Mecoprop in mammals, highlighting its rapid clearance.



Simplified ADME Pathway of Mecoprop in Mammals

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Simplified ADME pathway of Mecoprop in mammals.

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- To cite this document: BenchChem. [A Technical Guide to the Toxicological Profile of Mecoprop]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562984#toxicological-data-for-mecoprop-d3]

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